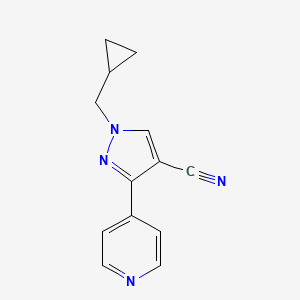

1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile

Description

BenchChem offers high-quality 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(cyclopropylmethyl)-3-pyridin-4-ylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c14-7-12-9-17(8-10-1-2-10)16-13(12)11-3-5-15-6-4-11/h3-6,9-10H,1-2,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXMXYCIKKOZHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C(=N2)C3=CC=NC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101165931 | |

| Record name | 1H-Pyrazole-4-carbonitrile, 1-(cyclopropylmethyl)-3-(4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101165931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097971-12-3 | |

| Record name | 1H-Pyrazole-4-carbonitrile, 1-(cyclopropylmethyl)-3-(4-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2097971-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-carbonitrile, 1-(cyclopropylmethyl)-3-(4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101165931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile typically involves several multi-step reactions. Key steps include:

- Formation of the Pyrazole Ring: Achieved through the reaction of hydrazine with 1,3-diketones.

- Introduction of the Pyridin-4-yl Group: Often accomplished via coupling reactions such as Suzuki or Heck coupling.

- Addition of the Cyclopropylmethyl Group: This can be done through alkylation using cyclopropylmethyl halides under basic conditions .

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of pyrazole derivatives, including those related to 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile. For instance, derivatives exhibited significant antioxidant activity when tested using the DPPH method, with IC50 values ranging from 12.21 to 12.88 μg/mL. This indicates a strong capacity to scavenge free radicals, which is crucial for mitigating oxidative stress in biological systems .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial and fungal strains. In studies, derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating Minimum Inhibitory Concentrations (MIC) ranging from 4 μg/mL to 2048 μg/mL. The effectiveness varied among different strains, with specific derivatives showing superior activity compared to standard antibiotics .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| Derivative A | 4 | E. coli |

| Derivative B | 16 | S. aureus |

| Derivative C | 32 | Pseudomonas aeruginosa |

| Derivative D | 64 | Candida albicans |

The biological activity of 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile is attributed to its interaction with specific molecular targets. The compound may modulate enzyme activities or interact with cellular receptors, leading to therapeutic effects such as:

- Enzyme Inhibition: The compound potentially inhibits enzymes involved in inflammatory processes or microbial resistance.

- Receptor Modulation: It may affect receptor pathways that regulate cell signaling and proliferation, making it a candidate for treating various diseases, including cancer and infections .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical and experimental settings:

- Antimicrobial Efficacy: A study demonstrated that a series of pyrazole derivatives significantly inhibited the growth of resistant bacterial strains, suggesting their potential as new antimicrobial agents .

- Antioxidant Studies: Research indicated that specific structural modifications in pyrazole compounds enhanced their antioxidant properties, providing insights into designing more effective antioxidants for therapeutic use .

Scientific Research Applications

Overview

1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry and various industrial applications. This compound features a unique pyrazole ring structure, which is known for its diverse pharmacological properties. Its applications span across medicinal chemistry, agriculture, and materials science.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. Compounds similar to 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action often involves interference with bacterial cell wall synthesis or protein synthesis, making it a candidate for developing new antibiotics.

Anti-inflammatory Properties

Studies have demonstrated that pyrazole compounds can inhibit inflammatory pathways, potentially offering therapeutic benefits in treating conditions such as arthritis and other inflammatory diseases. The ability to modulate cytokine production and inhibit specific enzymes involved in inflammation positions this compound as a valuable asset in anti-inflammatory drug development .

Anticancer Potential

The unique structure of 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile suggests potential anticancer activity. Preliminary studies indicate that it may induce apoptosis in cancer cells by targeting specific signaling pathways. Further research is needed to elucidate its efficacy against various cancer types and the underlying mechanisms involved .

Pesticidal Activity

The compound's biological activity extends to agricultural applications, particularly as a pesticide or herbicide. Its ability to disrupt metabolic processes in pests makes it a candidate for developing environmentally friendly agricultural chemicals that can effectively control pest populations while minimizing ecological impact .

Polymer Development

In materials science, the incorporation of pyrazole derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The unique chemical structure of 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile could lead to innovative materials with specialized functions for applications in coatings, adhesives, and composites .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives, including 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile, demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria. The results indicated a dose-dependent response, with higher concentrations leading to increased inhibition of bacterial growth.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies showed that the compound effectively reduced the production of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent that could mitigate chronic inflammation-related diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.